molecular formula C12H14O4 B13892789 Methyl 2-(allyloxy)-4-methoxybenzoate

Methyl 2-(allyloxy)-4-methoxybenzoate

Cat. No.: B13892789
M. Wt: 222.24 g/mol
InChI Key: JVUCJPMQFNYUDX-UHFFFAOYSA-N
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Description

Methyl 2-(allyloxy)-4-methoxybenzoate is a benzoic acid derivative characterized by a methoxy group at the para position (C4) and an allyloxy group at the ortho position (C2) of the aromatic ring. The allyloxy group consists of an oxygen atom bonded to an allyl (CH₂=CHCH₂–) moiety, while the methoxy group (–OCH₃) at C4 contributes to the compound’s electronic and steric properties. This structural configuration distinguishes it from simpler benzoate esters, such as methyl 4-methoxybenzoate, by introducing additional reactivity through the allyl ether functionality.

The allyloxy group may confer unique reactivity, such as participation in [3,3]-sigmatropic rearrangements (e.g., Claisen rearrangement) or radical polymerization, though these applications remain speculative without explicit data.

Potential applications include pharmaceutical intermediates, agrochemicals, or polymer precursors, leveraging the allyl group’s versatility in further functionalization. However, its biological activities (e.g., antimicrobial, antioxidant) remain underexplored compared to structurally related compounds like methyl 4-methoxybenzoate, which exhibits notable antioxidant properties .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 4-methoxy-2-prop-2-enoxybenzoate

InChI

InChI=1S/C12H14O4/c1-4-7-16-11-8-9(14-2)5-6-10(11)12(13)15-3/h4-6,8H,1,7H2,2-3H3

InChI Key

JVUCJPMQFNYUDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(allyloxy)-4-methoxybenzoate typically involves the esterification of 2-(allyloxy)-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(allyloxy)-4-methoxybenzoic acid.

    Reduction: Formation of 2-(allyloxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-(allyloxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The allyloxy and methoxy groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can influence biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and biological properties of methyl 2-(allyloxy)-4-methoxybenzoate are influenced by its substitution pattern. Below is a comparative analysis with structurally related benzoate derivatives:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Structural Features Key Properties/Applications References
This compound Allyloxy (C2), methoxy (C4) Potential pharmaceutical intermediate; allyl group may enhance reactivity or polymerization N/A
Methyl 3-(allyloxy)-4-hydroxybenzoate Allyloxy (C3), hydroxy (C4) Hydroxy group increases hydrogen bonding but reduces stability compared to methoxy
Methyl 4-methoxybenzoate Methoxy (C4) only High antioxidant activity; used as a flavoring agent and synthetic precursor
Methyl 4-(difluoromethoxy)benzoate Difluoromethoxy (C4) instead of methoxy Enhanced lipophilicity and stability; applications in agrochemicals
Methyl 4-amino-2-fluoro-3-methoxybenzoate Amino (C4), fluoro (C2), methoxy (C3) Fluorine improves bioavailability; potential use in targeted drug design
3-Allylthio-4-methoxybenzoic acid Allylthio (–S–CH₂CH=CH₂) at C3, methoxy (C4) Anti-inflammatory activity; sulfur atom alters electronic properties

Research Findings and Hypotheses

  • Antioxidant Potential: While methyl 4-methoxybenzoate shows strong antioxidant activity , the allyloxy group’s electron-withdrawing effects in this compound could either enhance or diminish this property, depending on conjugation effects.
  • Synthetic Utility : The allyloxy group may serve as a protecting group or participate in cycloaddition reactions, enabling the synthesis of complex heterocycles.

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